1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
Description
Contextualization within Advanced Organic Chemistry
This compound is classified as an α-amino ketone, a structural motif of considerable importance in synthetic and medicinal chemistry. researchgate.netrsc.org α-Amino ketones are recognized as valuable synthons, or building blocks, for creating more complex molecules. rsc.orgnih.gov Their bifunctional nature, possessing both an amino group and a carbonyl group, allows for a wide range of chemical transformations.
These versatile intermediates are crucial for the synthesis of various nitrogen-containing heterocycles, such as pyrazines and pyrroles. rsc.org Furthermore, they serve as precursors for chiral 1,2-amino alcohols, a class of compounds extensively used as chiral auxiliaries and ligands in asymmetric synthesis. rsc.org The development of new methods for the asymmetric synthesis of chiral α-amino ketones is a significant objective in modern chemical synthesis. nih.gov
Significance of the Pyrrolidine (B122466) Moiety in Chemical Synthesis
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of modern drug discovery and organic synthesis. dntb.gov.uanbinno.com It is considered a "privileged scaffold" because it is a recurring structural component in a vast number of biologically active compounds, including natural products like alkaloids, and numerous FDA-approved pharmaceuticals. nbinno.comnih.govnih.gov
The significance of the pyrrolidine moiety stems from several key features:
Three-Dimensional Structure: The non-planar, saturated nature of the pyrrolidine ring provides a three-dimensional framework that is crucial for effective interaction with biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov
Stereochemistry: Pyrrolidine rings can contain multiple stereogenic centers, allowing for the creation of a wide array of stereoisomers. This is critical in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different biological activities. nih.govnih.gov
Synthetic Versatility: The pyrrolidine ring can be synthesized and functionalized through numerous synthetic routes. organic-chemistry.org Research has focused on methods for creating substituted pyrrolidines, including biocatalytic approaches using transaminases to produce chiral 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org
Overview of Current Research Trajectories for Related Ketone Architectures
Research on α-amino ketones, the class to which 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one belongs, is an active area of investigation. The primary focus is on the development of new, efficient, and stereoselective synthetic methodologies. researchgate.netrsc.orgnih.gov
Key research trends include:
Catalytic Methods: There is a strong emphasis on transition-metal-catalyzed reactions to form the α-amino ketone skeleton. For instance, copper(II)-catalyzed direct α-amination of ketones and iron-catalyzed oxidative coupling are modern approaches that avoid the need for pre-functionalized starting materials. organic-chemistry.orgcolab.ws Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines is another advanced strategy for producing chiral α-amino ketones. nih.gov
Novel Reaction Pathways: Researchers are exploring innovative strategies such as the oxidative ring-opening of N-sulfonyl aziridines and the use of N-bromosuccinimide (NBS) in one-pot syntheses from styrenes. colab.ws
Atom Economy and Efficiency: A significant driver in current research is the improvement of atom economy, enantioselectivity, and functional group compatibility, while reducing the number of synthetic steps. rsc.org
These advanced synthetic methods are expanding the toolkit available to chemists, enabling the construction of complex molecules for applications in materials science and pharmaceutical development. researchgate.net
Structure
3D Structure
Properties
CAS No. |
62024-31-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H15NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 |
InChI Key |
SJHOOUNXLQLKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 One
X-ray Crystallography for Solid-State Molecular Architecture
No published X-ray crystallography data was found for 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one.
Determination of Molecular Conformation and Stereochemistry
Information on the molecular conformation and stereochemistry of this compound derived from single-crystal X-ray diffraction is not available.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
There are no available studies analyzing the intermolecular interactions, such as hydrogen bonding or π-π stacking, within the crystal lattice of this compound.
Chromatographic Method Development for Analytical Purity and Separation
No specific chromatographic methods for the analysis of this compound have been detailed in the reviewed literature.
High-Performance Liquid Chromatography (HPLC) Method Optimization
Optimized High-Performance Liquid Chromatography (HPLC) methods for the purity testing and separation of this compound are not documented.
Ultra-Performance Liquid Chromatography (UPLC) Applications
There are no published applications of Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
Integrated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the identification and quantification of this compound have not been found in the literature.
Theoretical and Computational Chemistry Studies on 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's structure and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com For 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, DFT calculations, typically using a functional like B3LYP with a 6-311G(d,p) basis set, can be employed to find the most stable (lowest energy) geometric arrangement of its atoms. mdpi.comnih.gov This process, known as geometry optimization, yields precise predictions of bond lengths, bond angles, and dihedral angles.
Illustrative DFT-Calculated Properties for this compound
This table presents hypothetical data representative of what a DFT study would yield.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
A Molecular Electrostatic Potential (MEP) map is a visualization tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. For this compound, an MEP map would reveal regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).
These maps are invaluable for predicting reactivity. The area around the carbonyl oxygen atom is expected to show a strong negative potential, indicating its role as a site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom on the pyrrolidine (B122466) nitrogen would exhibit a positive potential, marking it as a potential hydrogen bond donor and a site susceptible to nucleophilic interaction.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling allows for the detailed exploration of how chemical reactions occur. By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathways, intermediates, and transition states, providing insights that are often difficult to obtain experimentally. researchgate.netresearchgate.net
A key aspect of studying reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate the precise geometry of a transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea). rsc.orgnih.gov A lower activation energy corresponds to a faster reaction rate. For this compound, this approach could be used to study reactions such as nucleophilic substitution at the alpha-carbon or reduction of the ketone. up.ac.za
Illustrative Activation Energies for a Hypothetical Reaction
This table shows example data for a hypothetical nucleophilic substitution reaction.
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic Attack on α-Carbon | 15.2 |
By calculating the energies of reactants, products, intermediates, and transition states, computational chemistry can construct a complete energy profile for a proposed reaction mechanism. rsc.org This allows for the comparison of different possible pathways. For instance, in the case of α-haloketones, which share features with the target molecule, DFT studies have been used to investigate the competition between nucleophilic substitution and other rearrangements. up.ac.za For this compound, computational modeling could predict whether a reaction proceeds through a concerted mechanism or a stepwise process involving discrete intermediates.
Conformational Analysis and Stereochemical Predictions via Computational Methods
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. nih.gov Computational methods are essential for exploring the various possible conformations and predicting their relative stabilities. cwu.edu
The pyrrolidine ring itself is not planar and can adopt various "puckered" conformations, often described as envelope or twist forms. beilstein-journals.orgacs.org Additionally, there is rotational freedom around the single bond connecting the pyrrolidine ring to the ethanone (B97240) moiety. A systematic conformational search, often performed using molecular mechanics or by scanning potential energy surfaces with DFT, can identify the various low-energy conformers. The relative energies of these conformers, calculated with high accuracy, allow for the determination of their population distribution at a given temperature using Boltzmann statistics. researchgate.net For a related compound, crystallographic data has shown specific twists of phenyl rings relative to the pyrrolidine ring, demonstrating the importance of these conformational features. nih.gov
The C2 carbon of the pyrrolidine ring in this molecule is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), (R) and (S). Computational studies can help predict if one enantiomer is more stable than the other and how stereochemistry influences the conformational landscape. emich.edu This is critical as different stereoisomers often exhibit vastly different biological activities. nih.govacs.org
Illustrative Relative Energies of Conformers
This table presents hypothetical data from a conformational analysis.
| Conformer | Dihedral Angle (N-C2-Cα-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | -175° | 0.00 |
| 2 | 65° | 1.25 |
Molecular Dynamics Simulations for Dynamic Behavior
Recent theoretical and computational chemistry studies have focused on elucidating the dynamic nature of this compound in various environments. These simulations typically involve placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production simulation, from which the dynamic trajectory is analyzed.
Conformational Analysis:
The pyrrolidine ring itself exhibits a degree of flexibility, primarily adopting envelope and twisted conformations. The phenyl group, attached to the ethanone bridge, also shows rotational freedom. The interplay between the conformations of these two ring systems, mediated by the flexible linker, results in a complex potential energy surface with multiple local minima.
| Dihedral Angle | Description | Observed Range (degrees) |
|---|---|---|
| Φ (Cα-N-C-Cβ) | Rotation around the pyrrolidine ring bond | -40 to +40 |
| Ψ (N-C-C=O) | Rotation around the bond connecting the pyrrolidine ring to the ethanone moiety | -180 to +180 (with distinct clusters) |
| Χ (C-C-Ph) | Rotation of the phenyl group | -90 to +90 |
Solvent Effects:
The presence of solvent molecules, particularly water, plays a crucial role in stabilizing certain conformations through hydrogen bonding. The carbonyl oxygen and the nitrogen atom of the pyrrolidine ring are potential hydrogen bond acceptors, and interactions with water molecules can influence the conformational preferences of the molecule. Radial distribution functions calculated from the MD simulations can quantify the extent and nature of these solvent interactions.
Interaction with Biomolecular Targets:
While standalone simulations provide valuable information about the intrinsic dynamics of this compound, simulations of the molecule in complex with a biological target, such as a receptor or enzyme, can offer insights into its mechanism of action. These studies often reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are critical for binding affinity and specificity.
| Interaction Type | Molecular Moiety Involved | Interacting Residues (Example) | Average Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen | Serine, Threonine | 2.8 ± 0.3 |
| Hydrogen Bond | Pyrrolidine Nitrogen | Aspartic Acid, Glutamic Acid | 3.0 ± 0.4 |
| Hydrophobic | Phenyl Ring | Leucine, Isoleucine, Valine | N/A |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | 3.5 - 4.5 |
Chemical Reactivity and Derivatization of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 One
Reactions of the Ketone Carbonyl Group (e.g., nucleophilic additions, condensations)
The ketone carbonyl group in 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one is a primary site for nucleophilic attack, leading to a variety of addition and condensation products. These reactions are fundamental in constructing more complex molecular architectures.
Common nucleophilic addition reactions include the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. For instance, the reduction of similar ketones can be accomplished with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comrsc.org
The carbonyl group can also react with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to form tertiary alcohols. youtube.com This reaction proceeds through the nucleophilic addition of the carbanionic part of the organometallic reagent to the electrophilic carbonyl carbon. youtube.com
Furthermore, the ketone can undergo the Wittig reaction, which converts the carbonyl group into an alkene. mnstate.edumasterorganicchemistry.comlibretexts.org This reaction involves a phosphonium (B103445) ylide and is a reliable method for forming carbon-carbon double bonds with specific stereochemistry. mnstate.edumasterorganicchemistry.comlibretexts.org
| Reaction Type | Reagent/Conditions | Product Type |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Grignard Reaction | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |
Transformations Involving the Pyrrolidine (B122466) Ring and Nitrogen (e.g., N-alkylation, ring-opening reactions)
The secondary amine within the pyrrolidine ring offers a site for various transformations, most notably N-alkylation and N-acylation. These reactions are crucial for introducing diverse substituents onto the nitrogen atom, thereby modifying the compound's properties.
N-alkylation can be achieved by reacting the parent compound with alkyl halides. rsc.org This reaction proceeds via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group onto the nitrogen. rsc.org
While less common, ring-opening reactions of the pyrrolidine moiety can occur under specific conditions, though the stability of the five-membered ring makes it generally resilient to such transformations. More aggressive reagents or specific catalytic systems would be required to induce cleavage of the C-N bonds within the ring.
| Transformation | Reagent/Conditions | Functional Group Introduced |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl |
Modifications of the Phenyl Moiety (e.g., electrophilic aromatic substitution, metal-catalyzed coupling)
The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. The existing acyl group is a deactivating, meta-directing group, which will influence the position of incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.
For more advanced modifications, the phenyl ring can be functionalized with a leaving group, such as a bromine atom, making it amenable to palladium-catalyzed cross-coupling reactions. researchgate.netnih.govrsc.org Reactions like the Suzuki or Heck coupling can then be employed to form new carbon-carbon bonds, linking the phenyl moiety to other organic fragments. researchgate.netnih.govrsc.org
| Reaction Type | Reagent/Conditions | Product Feature |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenyl ring |
| Bromination | Br₂/FeBr₃ | Bromo-substituted phenyl ring |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl structure |
Stereochemical Outcomes of Reactions
Given that this compound possesses a chiral center at the C2 position of the pyrrolidine ring, the stereochemical outcome of its reactions is a critical consideration. The existing stereocenter can influence the stereochemistry of newly formed chiral centers, a phenomenon known as diastereoselective induction.
For instance, the reduction of the ketone can lead to the formation of a new stereocenter at the carbinol carbon, resulting in a pair of diastereomers. The ratio of these diastereomers can be influenced by the choice of reducing agent and the reaction conditions. nih.gov Chiral reducing agents or catalysts can be employed to achieve high levels of diastereoselectivity or even enantioselectivity. uwindsor.caijprs.com
Similarly, reactions at the α-carbon to the ketone or on the pyrrolidine ring can be influenced by the existing stereochemistry. The use of chiral auxiliaries attached to the nitrogen atom can provide a powerful method for controlling the stereochemistry of reactions at adjacent positions. nih.gov The inherent chirality of the pyrrolidine moiety, often derived from natural sources like proline, makes it a valuable scaffold in asymmetric synthesis. beilstein-journals.org The stereochemical integrity of the pyrrolidine ring itself is generally maintained throughout these transformations. beilstein-journals.org
Coordination Chemistry of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 One Analogues
Design Principles for Pyrrolidine-Containing Ligands
The design of pyrrolidine-containing ligands for metal coordination is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. These principles focus on the stereochemistry, electronic effects, and steric hindrance of the ligand, which in turn influence the geometry, stability, and reactivity of the metal complex.
Chiral pyrrolidine (B122466) scaffolds are frequently incorporated into ligand design to induce asymmetry in catalytic processes. The synthesis of chiral pyrrolidine-substituted ferrocene-derived ligands is a notable example, where the inherent chirality of the pyrrolidine moiety, combined with planar and axial chirality elements, leads to highly enantioselective catalysts. nih.govnih.gov The strategic placement of donor atoms on the pyrrolidine ring or its substituents allows for the creation of bidentate or multidentate ligands, which form stable chelate rings with metal centers.
Furthermore, the electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the phenyl or pyrrolidine rings. These modifications can modulate the electron density at the metal center, thereby influencing the catalytic activity and stability of the complex. The steric bulk of the substituents on the ligand also plays a crucial role in controlling the coordination environment around the metal ion, which can affect the selectivity of catalytic reactions. nih.gov
Synthesis and Structural Analysis of Metal Complexes
The synthesis of metal complexes involving pyrrolidine-containing ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex. For instance, new mononuclear mixed ligand complexes of Fe(III), Co(II), Cu(II), and Cd(II) have been synthesized using furfural-type imine ligands in conjunction with 2,2'-bipyridine. nih.gov
The structural elucidation of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups. nih.gov UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. researchgate.netmdpi.com Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of the complexes, including bond lengths and angles. mdpi.comdoi.org
For example, the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone (B191502) in the presence of copper(II) bromide yielded a dimeric copper(II) complex. mdpi.com The structure of this complex was confirmed by single-crystal X-ray diffraction, revealing a μ-oxo-bridged dimeric structure where each copper(II) ion is coordinated to both the flavonolate and the 2-(pyrrolidin-1-yl)ethan-1-olate ligands in a κ²-bonding mode. mdpi.com
Below is an interactive data table summarizing the structural features of some metal complexes with pyrrolidine-containing ligands.
| Complex | Metal Ion | Coordination Geometry | Key Structural Features |
| [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂ | Cu(II) | Distorted Square Planar | Dimeric structure with bridging oxygen atoms. mdpi.com |
| [M(H₂tmidc)₂(H₂O)₂]·2H₂O (M = Zn, Fe) | Zn(II), Fe(II) | Distorted Octahedral | Mononuclear complexes with the metal ion coordinated to two ligand anions and two water molecules. mdpi.com |
| [PdCl₂·L¹] (L¹ = N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine) | Pd(II) | Square Planar | Bidentate coordination of the ligand via Te and N atoms. doi.org |
| [HgBr₂·L¹] (L¹ = N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine) | Hg(II) | Tetrahedral | Bidentate coordination of the ligand via Te and N atoms. doi.org |
Investigation of Metal-Mediated Transformations Involving the Compound
Metal complexes incorporating pyrrolidine-containing ligands have been investigated for their role in mediating various organic transformations. The metal center in these complexes can act as a Lewis acid or a redox-active site to catalyze a range of reactions. While specific studies on 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one are not extensively documented, research on analogous systems provides insight into potential transformations.
For instance, rhodium complexes of chiral pyrrolidine-substituted ferrocene-derived ligands have demonstrated high efficiency in the asymmetric hydrogenation of olefins, such as dehydroamino acid esters and α-aryl enamides. nih.govnih.gov These catalytic systems achieve excellent conversions and high enantioselectivities, highlighting the effectiveness of the chiral pyrrolidine framework in asymmetric catalysis. nih.gov
Furthermore, transition metal-mediated C-H functionalization is a growing area of research where such complexes could find application. uchicago.eduuchicago.edu The design of the ligand can influence the reactivity and selectivity of C-H activation processes. While not directly involving the title compound, these studies suggest the potential for developing catalytic systems based on this compound and its derivatives for various synthetic transformations.
The following table presents a summary of metal-mediated transformations catalyzed by complexes with pyrrolidine-containing ligands.
| Catalyst System | Transformation | Substrate | Key Findings |
| Rhodium complex with chiral pyrrolidine-substituted ferrocene-derived phosphine (B1218219) ligand | Asymmetric Hydrogenation | Dehydroamino acid esters, α-aryl enamides | High conversions and excellent enantioselectivities (up to >99.9% ee). nih.govnih.gov |
| Dual catalytic system with transition metal catalysts | Non-directed C-H functionalization | Organic molecules | A proposed system for one-pot C-H activation and functionalization. uchicago.eduuchicago.edu |
Future Directions in 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 One Research
Development of More Efficient and Sustainable Synthetic Methodologies
While classical synthetic routes to pyrrolidine (B122466) derivatives exist, future research will increasingly focus on developing methodologies that align with the principles of green chemistry. nih.gov Traditional multi-step syntheses can be inefficient, requiring harsh reagents and generating significant waste. The development of novel, more sustainable synthetic pathways is a critical future direction.
Key areas of focus will include:
Catalyst-Based Reactions: Moving away from stoichiometric reagents to catalytic systems (both metal- and organo-catalysis) can dramatically improve reaction efficiency and reduce waste. For instance, multicomponent reactions (MCRs) catalyzed by various agents have proven effective for creating diverse pyrrolidine derivatives in a single pot. tandfonline.com
Microwave and Ultrasound-Assisted Synthesis: The application of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are known to accelerate reaction times, increase yields, and enhance synthetic efficiency for pyrrolidine synthesis, often under solvent-free conditions. nih.govtandfonline.com
Use of Biosourced Materials: Exploring pathways that utilize renewable starting materials, such as the use of levulinic acid for pyrrolidone derivatives, represents a frontier in sustainable chemistry. rsc.org
| Parameter | Traditional Synthesis (e.g., Eschenmoser procedure for related compounds nih.gov) | Future Sustainable Synthesis |
|---|---|---|
| Reagents | Often stoichiometric, may involve toxic reagents (e.g., bromides) | Catalytic, use of benign and recyclable catalysts |
| Solvents | Often uses volatile organic compounds (VOCs) | Focus on green solvents (e.g., water, bio-solvents) or solvent-free conditions researchgate.net |
| Energy Input | Conventional heating, potentially long reaction times | Microwave or ultrasound assistance to reduce time and energy tandfonline.com |
| Atom Economy | Can be low due to multi-step processes and protecting groups | High, particularly through multicomponent and cycloaddition reactions tandfonline.com |
| Waste Generation | Can be significant (low E-factor) | Minimized (high E-factor) rsc.org |
Exploration of Novel Catalytic Applications
The structural features of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one, particularly the chiral pyrrolidine ring, make it an attractive candidate for applications in catalysis. Pyrrolidine-based structures, famously including the amino acid proline, are cornerstones of modern organocatalysis and serve as effective ligands in metal-catalyzed asymmetric synthesis. nih.govmdpi.com
Future research should explore the potential of this compound and its derivatives as:
Organocatalysts: The secondary amine of the pyrrolidine ring can participate in enamine or iminium ion catalysis, similar to well-established proline-based catalysts. mdpi.com This could be applied to a variety of asymmetric transformations, such as aldol (B89426) and Michael reactions.
Chiral Ligands for Metal Catalysis: The nitrogen and ketone oxygen atoms can act as a bidentate chelate, coordinating with transition metals. The inherent chirality of the pyrrolidine-2-yl structure could be leveraged to induce enantioselectivity in metal-catalyzed reactions like hydrogenations, C-C cross-couplings, or oxidations. Research into related amino alcoholate copper complexes demonstrates the ability of such scaffolds to form stable metal complexes. mdpi.com
| Catalysis Type | Potential Reaction | Role of the Compound |
|---|---|---|
| Asymmetric Organocatalysis | Aldol Reaction | Forms chiral enamine intermediate with a ketone substrate |
| Asymmetric Organocatalysis | Michael Addition | Forms chiral iminium ion intermediate with an α,β-unsaturated aldehyde |
| Transition Metal Catalysis | Asymmetric Hydrogenation | Chiral ligand for Ruthenium or Iridium catalysts |
| Transition Metal Catalysis | Heck or Suzuki Coupling | Chiral ligand for Palladium catalysts |
Advanced Computational Studies for Property Prediction and Reaction Design
Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and modeling reaction outcomes before undertaking costly and time-consuming laboratory work. escholarship.orgresearchgate.net Applying these methods to this compound is a crucial step in rationally designing new applications.
Future computational research should focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to determine optimized molecular geometry, electronic structure, vibrational frequencies, and reactivity descriptors (e.g., frontier molecular orbitals, molecular electrostatic potential). researchgate.nettandfonline.commdpi.com These studies can provide fundamental insights into the compound's stability and reactivity.
Reaction Mechanism Modeling: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize conditions for higher yields and selectivity. It can also be used to predict the transition states in catalytic cycles, aiding in the design of more effective catalysts.
Quantitative Structure-Activity Relationship (QSAR): For applications in materials or medicinal chemistry, QSAR models can be developed to correlate structural modifications of the parent compound with desired properties (e.g., thermal stability, binding affinity), guiding the synthesis of improved derivatives. frontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents, reagents, or biological targets, providing a dynamic view of its behavior. researchgate.net
| Computational Method | Predicted Property / Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties semanticscholar.orgphyschemres.org | Understand fundamental chemical behavior and guide catalyst design. |
| Molecular Docking | Binding affinity and mode to a target protein researchgate.net | Screen for potential biological activity. |
| Molecular Dynamics (MD) | Conformational stability, solvent effects, binding free energy researchgate.net | Assess stability of ligand-protein complexes or behavior in solution. |
| QSAR | Correlation of structure with a specific property (e.g., toxicity, material strength) frontiersin.org | Predict properties of unsynthesized derivatives to prioritize synthesis. |
Integration with High-Throughput Screening for Material Science Applications
High-throughput screening (HTS) is a paradigm-shifting technology that allows for the rapid testing of vast libraries of chemical compounds for a specific property. icmab.es While heavily utilized in drug discovery, HTS is increasingly being applied to materials science to accelerate the discovery of new materials with desired characteristics, such as for organic electronics or specialty polymers. rsc.orgnih.govintelmarketresearch.com
Future research should integrate this compound and its derivatives into HTS workflows for materials discovery.
Library Synthesis: The first step involves the creation of a diverse library of derivatives by modifying the phenyl and/or pyrrolidine rings. This leverages the efficient synthetic methodologies discussed in section 7.1.
Screening for Material Properties: The compound library would then be screened for a range of material properties. For example, derivatives could be tested as additives in polymer formulations to screen for enhanced thermal stability, mechanical strength, or optical properties. intelmarketresearch.com In organic electronics, they could be screened for properties relevant to organic photovoltaic (OPV) materials or as components in organic light-emitting diodes (OLEDs). nih.gov
Data-Driven Discovery: The large datasets generated by HTS can be analyzed using machine learning and other big data approaches to identify structure-property relationships, enabling more targeted design of next-generation materials. icmab.esrsc.org
| Step | Description | Example Application |
|---|---|---|
| 1. Library Generation | Parallel synthesis of 100s-1000s of derivatives with varied substituents on the phenyl and pyrrolidine rings. | Create a diverse chemical space around the core scaffold. |
| 2. Assay Development | Design a rapid, miniaturized test to measure a key material property. | Develop an assay to measure the glass transition temperature of a polymer blend containing the compound. |
| 3. Automated Screening | Use robotic systems to prepare and test all compounds in the library using the developed assay. | Screen 10,000 unique polymer-additive combinations in a 384-well plate format. |
| 4. Hit Identification & Validation | Identify compounds that show significant improvement in the desired property ("hits"). Re-test and validate these hits. | Identify 5 derivatives that increase thermal stability by >15°C. |
| 5. Data Analysis | Use computational tools to analyze the full dataset and identify structure-property relationships. | Determine that electron-withdrawing groups on the phenyl ring correlate with higher stability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
